2-Cyclopropyl-6-methylphenol

Catalog No.
S3430261
CAS No.
499236-68-9
M.F
C10H12O
M. Wt
148.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclopropyl-6-methylphenol

CAS Number

499236-68-9

Product Name

2-Cyclopropyl-6-methylphenol

IUPAC Name

2-cyclopropyl-6-methylphenol

Molecular Formula

C10H12O

Molecular Weight

148.2 g/mol

InChI

InChI=1S/C10H12O/c1-7-3-2-4-9(10(7)11)8-5-6-8/h2-4,8,11H,5-6H2,1H3

InChI Key

PRQKVXNVZPBESR-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C2CC2)O

Canonical SMILES

CC1=C(C(=CC=C1)C2CC2)O

2-Cyclopropyl-6-methylphenol is an organic compound with the molecular formula C10H12OC_{10}H_{12}O. It features a cyclopropyl group and a methyl group attached to a phenolic structure, specifically at the 2 and 6 positions, respectively. This compound is characterized by its unique structural features, which include a three-membered cyclopropyl ring that contributes to its chemical reactivity and biological activity. The compound is known for its potential applications in various fields, including pharmaceuticals and agrochemicals.

Typical of phenolic compounds. These include:

  • Electrophilic Aromatic Substitution: The presence of the electron-donating methyl group enhances the reactivity of the phenol ring towards electrophiles.
  • Nucleophilic Substitution: The hydroxyl group can act as a leaving group under certain conditions, allowing for nucleophilic attack on the aromatic system.
  • Oxidation Reactions: The compound can undergo oxidation to form quinones or other oxidized derivatives, depending on the reaction conditions .

The specific conditions for these reactions, such as temperature and solvent choice, can significantly influence the reaction pathways and products formed.

Research indicates that 2-Cyclopropyl-6-methylphenol exhibits notable biological activities. It has been studied for its potential antimicrobial properties, showing efficacy against various bacterial strains. Additionally, due to its structural similarities with other biologically active compounds, it may also possess anti-inflammatory and analgesic effects. The cyclopropyl moiety is often associated with enhanced biological activity in medicinal chemistry, making this compound of interest for drug development .

Several synthetic routes have been developed for the preparation of 2-Cyclopropyl-6-methylphenol:

  • Friedel-Crafts Alkylation: This method involves the alkylation of phenol with cyclopropyl halides in the presence of a Lewis acid catalyst.
  • Direct Hydroxylation: Starting from 2-cyclopropyl-6-methylphenol precursors, hydroxylation can be achieved using oxidizing agents under controlled conditions.
  • Grignard Reactions: The use of Grignard reagents derived from cyclopropyl compounds can lead to the formation of phenolic structures upon hydrolysis .

These synthesis methods highlight the versatility and reactivity of both the cyclopropyl group and the phenolic structure.

2-Cyclopropyl-6-methylphenol has potential applications in various domains:

  • Pharmaceuticals: Its antimicrobial properties make it a candidate for developing new antibiotics or antifungal agents.
  • Agrochemicals: The compound may serve as a biocide or fungicide in agricultural formulations.
  • Chemical Intermediates: It can be utilized as an intermediate in synthesizing more complex organic molecules or materials .

Studies on 2-Cyclopropyl-6-methylphenol have explored its interactions with biological systems. These interactions can vary based on environmental factors such as pH and temperature, which influence its stability and efficacy. Additionally, research has indicated that this compound might interact with specific enzymes or receptors within microbial cells, contributing to its antimicrobial activity .

Several compounds share structural similarities with 2-Cyclopropyl-6-methylphenol, each exhibiting unique properties:

Compound NameStructure FeaturesBiological Activity
2-MethylphenolMethyl group at position 2Antiseptic properties
3-CyclopropylphenolCyclopropyl group at position 3Potential anti-inflammatory effects
4-EthylphenolEthyl group at position 4Antimicrobial properties
2-IsopropylphenolIsopropyl group at position 2Used as an antiseptic

The uniqueness of 2-Cyclopropyl-6-methylphenol lies in its combination of a cyclopropyl ring and a specific positioning of substituents on the phenolic ring, which may enhance its biological activity compared to these similar compounds. Its potential applications in pharmaceuticals and agrochemicals further distinguish it within this class of compounds .

XLogP3

2.8

Dates

Modify: 2023-08-19

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